1,2,3,4-Tetrahydro-5,6-dimethoxy-2-naphthalenamine hydrochloride
Description
1,2,3,4-Tetrahydro-5,6-dimethoxy-2-naphthalenamine hydrochloride is a synthetic organic compound featuring a partially hydrogenated naphthalene backbone substituted with two methoxy groups at positions 5 and 6, and an amine group at position 2. The hydrochloride salt enhances its stability and solubility in aqueous environments. This compound is classified as a tetralin derivative, a structural motif common in pharmaceuticals and bioactive molecules due to its rigidity and ability to interact with biological targets such as neurotransmitter receptors . Commercial suppliers list it with a purity of ~99% and pharmaceutical-grade quality, typically packaged in bulk quantities (e.g., 1 kg to 25 kg) .
Properties
CAS No. |
21489-75-8 |
|---|---|
Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-11-6-3-8-7-9(13)4-5-10(8)12(11)15-2;/h3,6,9H,4-5,7,13H2,1-2H3;1H |
InChI Key |
MDKVBKWGRHXAME-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(CC(CC2)N)C=C1)OC.Cl |
Canonical SMILES |
COC1=C(C2=C(CC(CC2)N)C=C1)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 5,6-Dimethoxy-2-Tetralone
The most widely reported method involves reductive amination of 5,6-dimethoxy-2-tetralone, a ketone precursor. This two-step process begins with the condensation of the tetralone with an amine source, typically ammonium acetate or methylamine, to form a Schiff base intermediate. Subsequent reduction using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation yields the primary or secondary amine.
For instance, in a protocol analogous to the synthesis of rotigotine, 5,6-dimethoxy-2-tetralone is treated with tert-butanesulfinamide and a chiral phosphoric acid catalyst under asymmetric reductive amination conditions. The use of a Hantzsch ester as a hydride donor enables enantioselective reduction, achieving optical purities exceeding 98% ee. This method avoids chromatographic purification, making it scalable for industrial applications.
Hydrogenation of Schiff Base Intermediates
Alternative approaches leverage hydrogenation of pre-formed imines. In a method adapted from sertraline synthesis, 5,6-dimethoxy-2-tetralone is reacted with aqueous monomethylamine in ethylene glycol monomethyl ether at 45°C for 5 hours to form the Schiff base. The imine is then hydrogenated under 1–5 atm of H2 using palladium or platinum catalysts in ethanol or toluene, yielding cis- and trans-amine isomers. Cis selectivity (>3:1) is achieved by optimizing temperature (40–60°C) and solvent polarity. Post-hydrogenation, the hydrochloride salt is precipitated by acidification with HCl and recrystallized from toluene.
Nucleophilic Substitution and Ring-Closure Strategies
A less common route involves constructing the tetralin core via Friedel-Crafts alkylation or Diels-Alder cyclization. For example, 1-naphthylamine derivatives are functionalized with chloroacetyl chloride to form α-chloroacetamides, which undergo ring-closure reactions with ammonium thiocyanate to generate thiazolone intermediates. While this method is more laborious, it provides access to structurally diverse analogs for structure-activity studies.
Optimization of Reaction Conditions
Catalysts and Reducing Agents
Catalytic hydrogenation remains the gold standard for imine reduction due to its high efficiency and compatibility with sensitive functional groups. Palladium on carbon (Pd/C) and platinum oxide (PtO2) are preferred catalysts, offering turnover frequencies (TOFs) >500 h⁻¹ under mild conditions (25–60°C, 1–3 atm H2). For asymmetric synthesis, chiral phosphoric acids paired with Hantzsch esters achieve enantiomeric excesses >99% while eliminating metal catalysts.
Solvent Systems and Temperature Effects
Solvent choice critically impacts reaction kinetics and selectivity. Polar aprotic solvents like tetrahydrofuran (THF) enhance imine formation rates but may necessitate higher temperatures (45–70°C). Conversely, non-polar solvents like toluene improve cis/trans selectivity during hydrogenation by stabilizing the transition state through hydrophobic interactions.
Purification and Characterization
Isolation of the Hydrochloride Salt
Crude amine products are typically converted to hydrochloride salts via acid-base extraction. After hydrogenation, the reaction mixture is filtered to remove catalysts, alkalized with NaOH to free the amine base, and extracted into organic solvents. Acidification with concentrated HCl precipitates the hydrochloride salt, which is washed with cold water and dried under vacuum.
Analytical Techniques
Purity and structural integrity are verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The ¹H NMR spectrum of the hydrochloride salt exhibits characteristic singlet peaks for the dimethoxy groups (δ 3.75–3.85 ppm) and a multiplet for the tetralin protons (δ 1.50–2.80 ppm). Mass spectrometry (MS) confirms the molecular ion peak at m/z 264.1 [M+H]⁺.
Comparative Analysis of Methodologies
| Method | Yield | Optical Purity | Scalability |
|---|---|---|---|
| Reductive Amination | 75–87% | 98–99.9% ee | Industrial |
| Hydrogenation of Imines | 65–78% | Racemic | Pilot-scale |
| Asymmetric Synthesis | 82–90% | >99% ee | Laboratory |
Reductive amination offers superior enantioselectivity and scalability, whereas hydrogenation routes are better suited for racemic mixtures. Asymmetric methods, while efficient, require costly chiral catalysts.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and minimal purification steps. Continuous-flow hydrogenation reactors reduce batch times and improve safety by minimizing H2 handling. Solvent recovery systems, such as thin-film evaporators, enhance sustainability by recycling toluene and ethanol. Regulatory compliance necessitates stringent control over genotoxic impurities like residual palladium (<10 ppm), achievable via chelating resins.
Chemical Reactions Analysis
Types of Reactions: 5,6-dimethoxy-2-aminotetraline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding tetrahydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce tetrahydro derivatives .
Scientific Research Applications
-
Dopamine Receptor Activity
- This compound is a structural analog of known dopamine receptor ligands. Research indicates that derivatives of 1,2,3,4-tetrahydro-5,6-dimethoxy-2-naphthalenamine have been developed to target dopamine receptors, which are crucial in treating neurological disorders such as Parkinson's disease and schizophrenia . The ability to modulate these receptors can lead to therapeutic interventions for these conditions.
-
Spasmolytic Effects
- Studies have shown that certain derivatives exhibit spasmolytic activity. For instance, N-[(Benzoyloxy)alkyl]-1,2,3,4-tetrahydro-2-naphthylamines synthesized from this compound demonstrated effectiveness in reducing colonic spasms in animal models . This suggests potential applications in gastrointestinal disorders.
- Antidepressant Properties
Synthesis Overview Table
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Brominated naphthalene derivatives | Formation of substituted naphthalene |
| 2 | Reductive Amination | Amine sources (e.g., ethylamine) | Introduction of amine group |
| 3 | Hydrochloride Salt Formation | HCl gas or solution | Formation of hydrochloride salt |
Structure-Activity Relationships (SAR)
Understanding the SAR of 1,2,3,4-tetrahydro-5,6-dimethoxy-2-naphthalenamine is critical for optimizing its biological activity. Key findings include:
- Methoxy Substitution : The presence of methoxy groups at the 5 and 6 positions significantly influences the compound's affinity for dopamine receptors and its spasmolytic activity.
- Alkyl Chain Variations : Modifications to the alkyl chain length and branching can enhance or diminish biological activity. For example, longer alkyl chains have been associated with increased potency against specific targets .
Case Studies
Several studies have documented the efficacy of this compound and its derivatives:
- Study on Spasmolytic Activity :
- Dopaminergic Activity Research :
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-2-aminotetraline hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to affect neurotransmitter release and accumulation, particularly in the central nervous system . It may act on dopamine receptors and other neurotransmitter systems, influencing their activity and function .
Comparison with Similar Compounds
(R)-6-Methoxy-2-aminotetralin Hydrochloride (CAS: 1229244-90-9)
- Structure : Features a single methoxy group at position 6 and (R)-stereochemistry at the amine-bearing carbon.
- Key Differences :
- Molecular Formula: C₁₁H₁₆ClNO
(2S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride (CAS: 58349-17-0)
- Structure : Single methoxy group at position 5 and (S)-configuration.
- Key Differences: Enantiomeric form influences pharmacokinetics and metabolic stability. Potential applications in chiral drug synthesis (e.g., antidepressants) .
- Molecular Formula: C₁₁H₁₆ClNO
6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS: 119999-69-8)
- Structure : Dimethoxy groups at positions 6 and 7, with the amine at position 1.
- Key Differences :
- Molecular Formula: C₁₂H₁₈ClNO₂
Analogues with Heterocyclic or Halogen Modifications
5-Methoxy-N-(2-(Thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride
- Structure : Incorporates a thiophene-ethyl moiety linked to the amine.
- May exhibit activity at monoamine transporters or ion channels .
- Molecular Formula : C₁₇H₂₁ClN₂OS
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS: 1199782-94-9)
- Structure : Dichloro substituents at positions 5 and 5.
- Higher toxicity risk compared to methoxy derivatives .
- Molecular Formula : C₁₀H₁₂Cl₃N
Positional Isomers and Stereoisomers
1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride (CAS: 3459-02-7)
- Structure : Amine group at position 1 instead of 2.
- Key Differences: Altered amine position disrupts hydrogen-bonding interactions critical for bioactivity.
- Molecular Formula : C₁₀H₁₄ClN
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Implications
- Methoxy Substitutions: Dimethoxy derivatives generally exhibit higher solubility and receptor affinity than mono-methoxy analogues but may face metabolic instability due to increased oxidation sites .
- Halogenation : Chlorinated variants, while structurally distinct, are associated with higher toxicity and regulatory scrutiny .
- Stereochemistry : Enantiomeric forms (e.g., (R)- vs. (S)-) significantly impact biological activity, necessitating chiral resolution in drug development .
Biological Activity
1,2,3,4-Tetrahydro-5,6-dimethoxy-2-naphthalenamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and structure-activity relationships (SAR) based on various research findings.
- Chemical Name : 1,2,3,4-Tetrahydro-5,6-dimethoxy-2-naphthalenamine hydrochloride
- Molecular Formula : C12H15ClN2O2
- Molecular Weight : 256.71 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Pharmacological Effects
Research indicates that 1,2,3,4-tetrahydro-5,6-dimethoxy-2-naphthalenamine hydrochloride exhibits a range of biological activities:
- Antidepressant Activity : Studies have shown that derivatives of tetrahydronaphthalenamines can act as serotonin reuptake inhibitors (SRIs), suggesting potential antidepressant effects. For instance, compounds with similar structures have demonstrated efficacy in animal models of depression .
- Spasmolytic Effects : Some derivatives have been evaluated for their spasmolytic activity on gastrointestinal smooth muscle. In particular, certain compounds showed selective action on the colon compared to the stomach in anesthetized dogs .
- Neuroprotective Properties : There is emerging evidence that tetrahydronaphthalenamines may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
Structure-Activity Relationships (SAR)
The biological activity of 1,2,3,4-tetrahydro-5,6-dimethoxy-2-naphthalenamine hydrochloride can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Methoxy groups at positions 5 and 6 | Enhance binding affinity to serotonin receptors |
| Alkyl substitutions | Alter spasmolytic potency |
| N-substituents | Influence neuroprotective effects |
Synthesis
The synthesis of 1,2,3,4-tetrahydro-5,6-dimethoxy-2-naphthalenamine hydrochloride typically involves several steps:
- Starting Material : The synthesis begins with commercially available naphthalene derivatives.
- Reduction Reactions : Key steps include catalytic hydrogenation to form the tetrahydro derivative.
- Methylation : Dimethoxy groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate.
- Hydrochloride Formation : The final step involves the formation of the hydrochloride salt for improved solubility and stability.
Case Study 1: Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various tetrahydronaphthalenamines and assessed their antidepressant-like effects using the forced swim test in mice. Compounds with methoxy substitutions exhibited significant reductions in immobility time compared to controls .
Case Study 2: Gastrointestinal Effects
Another study investigated the spasmolytic effects of specific tetrahydronaphthalenamine derivatives on isolated rabbit jejunum preparations. The results indicated that certain derivatives had comparable efficacy to established spasmolytics like mebeverine .
Q & A
Q. What are the standard synthetic routes for preparing 1,2,3,4-tetrahydro-5,6-dimethoxy-2-naphthalenamine hydrochloride and its derivatives?
The synthesis of tetrahydronaphthalenamine derivatives typically involves multi-step procedures, including reductive amination, alkylation, or cyclization. For example, structurally related compounds (e.g., trans-4-substituted-N,N-dimethyltetrahydronaphthalen-2-amines) are synthesized via a six-step protocol starting from substituted benzaldehydes and acetophenones. Key steps include Claisen-Schmidt condensation, catalytic hydrogenation, and final amine functionalization under acidic conditions .
Q. How is the structural integrity of this compound validated during synthesis?
Structural confirmation relies on 1H NMR and 13C NMR to analyze proton and carbon environments, respectively. For instance, in derivatives like trans-4-cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine, NMR spectra confirm stereochemistry (e.g., trans-configuration) and substituent positions. High-resolution mass spectrometry (HRMS) and melting point analysis further validate molecular weight and purity .
Q. What analytical techniques are used to assess purity and stability?
- HPLC : Reverse-phase HPLC with solvent systems like MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) at 10 mL/min flow rate resolves enantiomers and quantifies purity. Retention times (e.g., t1 = 15.3 min, t2 = 17.2 min) are critical for reproducibility .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability under controlled conditions (e.g., 10°C/min heating rate in nitrogen atmosphere).
Advanced Research Questions
Q. How are stereochemical outcomes controlled during synthesis, particularly for trans-isomers?
Stereoselectivity is achieved via catalytic hydrogenation of ketone intermediates. For example, hydrogenation of 4-arylideneacetophenones over palladium catalysts yields trans-configured tetrahydronaphthalene rings. Solvent polarity and catalyst loading (e.g., 5% Pd/C in ethanol) are optimized to minimize byproducts .
Q. What strategies address contradictions in pharmacological data for this compound?
Discrepancies in bioactivity (e.g., receptor affinity vs. in vivo efficacy) may arise from:
- Metabolic instability : Assessed via liver microsome assays (e.g., rat S9 fractions).
- Solubility limitations : Use of co-solvents (e.g., DMSO:PBS mixtures) or prodrug formulations.
- Off-target effects : Radioligand binding assays (e.g., screening against 5-HT, adrenergic receptors) identify selectivity .
Q. How can computational methods enhance experimental design for this compound?
- Docking studies : Predict binding modes to targets like serotonin receptors using software (e.g., AutoDock Vina).
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity .
- MD simulations : Simulate stability in physiological conditions (e.g., 150 mM NaCl, 310 K) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
